molecular formula C16H20O11 B7909297 4-Methylumbelliferyl b-D-glucuronide dihydrate

4-Methylumbelliferyl b-D-glucuronide dihydrate

Cat. No. B7909297
M. Wt: 388.32 g/mol
InChI Key: WRVAYRGWFCRSBR-CMNHCFHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl b-D-glucuronide dihydrate is a useful research compound. Its molecular formula is C16H20O11 and its molecular weight is 388.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylumbelliferyl b-D-glucuronide dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl b-D-glucuronide dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 4-Methylumbelliferyl glucuronide has been found to contribute to hyaluronan synthesis inhibition, which is important in the context of managing biliary spasm and autoimmune diseases (Nagy et al., 2019).

  • It is used in fluorogenic assay procedures for detecting and confirming the presence of Escherichia coli in foods, highlighting its role in food safety and microbiology (Robison, 1984).

  • The compound has applications in enzymatic assays for measuring the production of β-D-glucuronides from recombinant UDP-glycosyl transferase enzymes, which is important in drug metabolism and disposition research (Trubetskoy & Shaw, 1999).

  • Its role in the pharmacokinetics and dosing of oral 4-Methylumbelliferone for inhibition of hyaluronan synthesis in mice has been explored, relevant for studies in cancer, autoimmunity, and inflammatory disorders (Kuipers et al., 2016).

  • 4-Methylumbelliferyl β-D-glucuronide is used in the development of enzyme assays for rapid assessment of E. coli in seawaters, which is significant for environmental monitoring and public health (Caruso et al., 2002).

  • The compound is involved in studies related to futile cycling between 4-methylumbelliferone and its conjugates in the liver, contributing to our understanding of hepatic drug metabolism (Ratna et al., 1993).

  • It is utilized in a highly sensitive fluorescent microplate method for the determination of UDP-glucuronosyl transferase activity in tissues and placental cell lines, which has implications in pharmacology and toxicology (Collier et al., 2000).

  • The compound is significant in capillary electrophoresis studies for the quantification of beta-glucuronidase activity in human urine, offering insights into enzymatic activity related to metabolic and renal disorders (Wu et al., 1998).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.2H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);2*1H2/t11-,12-,13+,14-,16+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVAYRGWFCRSBR-CMNHCFHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl b-D-glucuronide dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl b-D-glucuronide dihydrate
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4-Methylumbelliferyl b-D-glucuronide dihydrate

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